6,7-Difluoro-1-methoxyisoquinoline
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Overview
Description
6,7-Difluoro-1-methoxyisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H7F2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated products, including 6,7-Difluoro-1-methoxyisoquinoline . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-methoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.
Substitution: The fluorine atoms on the ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of fluorinated isoquinoline compounds .
Scientific Research Applications
6,7-Difluoro-1-methoxyisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1-methoxyisoquinoline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s electrophilicity, allowing it to react readily with nucleophiles. This property is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
Uniqueness
6,7-Difluoro-1-methoxyisoquinoline stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
CAS No. |
1202006-83-4 |
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Molecular Formula |
C10H7F2NO |
Molecular Weight |
195.16 g/mol |
IUPAC Name |
6,7-difluoro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H7F2NO/c1-14-10-7-5-9(12)8(11)4-6(7)2-3-13-10/h2-5H,1H3 |
InChI Key |
WUADJBNCRHFUQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=CC(=C(C=C21)F)F |
Origin of Product |
United States |
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